CCR4 Antagonist Potency: Piperidinyl-Azetidine Motif vs. Historical CCR4 Antagonist Chemotypes
Although 4-(Azetidin-3-yloxymethyl)piperidine itself has not been profiled as a stand-alone CCR4 antagonist, its core 'piperidinyl-azetidine' motif forms the pharmacophoric backbone of the most potent CCR4 antagonists reported to date. In a focused medicinal chemistry campaign, compounds bearing the piperidinyl-azetidine spacer achieved IC₅₀ values of 0.316–16 nM in a recombinant human CCR4 Ca²⁺ flux assay, representing a >100-fold improvement over earlier benzyl-piperidine-based CCR4 antagonists that typically displayed IC₅₀ values in the 50–500 nM range [1]. The compound that most closely recapitulates the 4-(Azetidin-3-yloxymethyl)piperidine scaffold (piperidine–CH₂–O–azetidine linkage) delivered an IC₅₀ of 7.9 nM in the [³⁵S]GTPγS functional assay and a Kᵢ of 3.2 nM in the [¹²⁵I]-TARC radioligand binding assay on human CCR4 expressed in CHO cell membranes [2]. This level of potency is at least 6-fold superior to the non-azetidine comparator TAK-220 (IC₅₀ ~50 nM in analogous GTPγS assays), underscoring the value of the azetidine-containing linker architecture.
| Evidence Dimension | CCR4 antagonist functional potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.9 nM (GTPγS assay); Kᵢ = 3.2 nM (binding assay) for the closest piperidinyl-azetidine analog incorporating the –CH₂–O– linker |
| Comparator Or Baseline | TAK-220 (non-azetidine CCR4 antagonist): ~50 nM; early benzyl-piperidine leads: 50–500 nM |
| Quantified Difference | ≥6-fold improvement in IC₅₀ relative to TAK-220; ≥100-fold improvement over first-generation benzyl-piperidines |
| Conditions | Recombinant human CCR4 expressed in CHO cells; [³⁵S]GTPγS functional assay and [¹²⁵I]-TARC radioligand binding |
Why This Matters
A procurement decision that ignores the azetidine-containing linker risks abandoning the 6- to 100-fold potency gain that distinguishes this chemotype from legacy CCR4 scaffolds, directly impacting lead candidate selection in immuno-oncology programs.
- [1] Robles O, Jackson JJ, Marshall L, et al. Novel Piperidinyl-Azetidines as Potent and Selective CCR4 Antagonists Elicit Antitumor Response as a Single Agent and in Combination with Checkpoint Inhibitors. J Med Chem. 2020;63(15):8584-8607. Table 1 and Supporting Information. View Source
- [2] BindingDB Entry BDBM50500894 (CHEMBL3799578). Affinity data: IC₅₀ 7.9 nM (GTPγS), Kᵢ 3.2 nM (binding). View Source
